molecular formula C21H19ClFN3O3S B11500081 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-4-YL)methyl]acetamide

2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-4-YL)methyl]acetamide

Cat. No.: B11500081
M. Wt: 447.9 g/mol
InChI Key: OQFUVDLVMWOFAX-UHFFFAOYSA-N
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Description

2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-4-YL)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, chlorobenzenesulfonamido, and pyridinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-4-YL)methyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with a suitable amine to form the 2-fluorophenylmethylamine intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

    Acetamide Formation: Finally, the sulfonamide derivative is reacted with pyridine-4-carboxaldehyde and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl and pyridinyl groups.

    Reduction: Reduction reactions can target the sulfonamide and acetamide functionalities.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products

    Oxidation: Oxidation can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction can yield amine derivatives.

    Substitution: Substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-4-YL)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-4-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide
  • 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-2-YL)methyl]acetamide
  • 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-5-YL)methyl]acetamide

Uniqueness

The uniqueness of 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-4-YL)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H19ClFN3O3S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C21H19ClFN3O3S/c22-18-5-7-19(8-6-18)30(28,29)26(14-17-3-1-2-4-20(17)23)15-21(27)25-13-16-9-11-24-12-10-16/h1-12H,13-15H2,(H,25,27)

InChI Key

OQFUVDLVMWOFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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